1H-Perfluorohexane
Overview
Description
1H-Perfluorohexane, also known as tridecafluorohexane, is a fluorocarbon compound with the molecular formula C6HF13. It is a derivative of hexane where all hydrogen atoms except one are replaced by fluorine atoms. This compound is known for its unique properties, such as high chemical stability, low surface tension, and high gas solubility, making it useful in various industrial and scientific applications .
Preparation Methods
1H-Perfluorohexane can be synthesized through several methods:
Direct Fluorination: This method involves the direct fluorination of hexane using elemental fluorine under controlled conditions. The reaction is highly exothermic and requires careful handling to avoid explosions.
Electrochemical Fluorination: This method uses an electrochemical cell where hexane is fluorinated using hydrogen fluoride as the electrolyte. This method is more controlled and safer compared to direct fluorination.
Industrial Production: Industrially, this compound is produced using a combination of direct and electrochemical fluorination methods to achieve high yields and purity
Chemical Reactions Analysis
1H-Perfluorohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: Under extreme conditions, this compound can be oxidized to form perfluorohexanoic acid.
Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require strong nucleophiles and high temperatures
Scientific Research Applications
1H-Perfluorohexane has several applications in scientific research:
Chemistry: It is used as a solvent for highly reactive species and in fluorous biphasic systems for separation processes.
Biology: It is used in biological studies for its ability to dissolve gases, making it useful in oxygen transport studies.
Medicine: It is used as a contrast agent in medical imaging and in liquid ventilation for treating respiratory distress.
Industry: It is used as a coolant in electronic devices and as an inert medium for various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Perfluorohexane is primarily based on its physical properties rather than chemical reactivity. Its high gas solubility allows it to transport gases like oxygen efficiently. In medical applications, it forms a monolayer on the surface of the lungs, preventing the evaporation of the aqueous phase of the tears and allowing efficient gas exchange .
Comparison with Similar Compounds
1H-Perfluorohexane is unique due to its single hydrogen atom, which differentiates it from fully fluorinated compounds like perfluorohexane (C6F14). Similar compounds include:
Perfluorohexane (C6F14): Fully fluorinated, used in similar applications but with different physical properties.
Perfluorooctane (C8F18): Longer chain, used in similar applications but with higher boiling points.
Perfluorodecane (C10F20): Even longer chain, used in high-temperature applications .
This compound stands out due to its unique balance of properties, making it versatile for various applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF13/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRKJAHJGCPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11CF2H, C6HF13 | |
Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188995 | |
Record name | 1H-Perfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-37-3 | |
Record name | 1H-Perfluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Perfluorohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Perfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PERFLUOROHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837H3TP46U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1H-Perfluorohexane?
A1: this compound (also known as heptafluorocyclohexane) is a hydrofluoroalkane with the molecular formula C6HF7 and a molecular weight of 172.07 g/mol. While specific spectroscopic data is not provided in the excerpts, its structure can be inferred as a six-carbon chain with all but one carbon atom fully fluorinated.
Q2: How does the solubility of this compound compare to other hydrofluoroalkanes?
A: Research suggests that this compound exhibits a good model for the solubility of compounds in hydrofluoroalkane (HFA) propellants like HFA-134a and HFA-227. [] The solubilities in this compound were found to be approximately 11% and 26% of those in HFA-134a and HFA-227, respectively. [] This characteristic makes it a promising model propellant for studying the solubility of various compounds.
Q3: Has this compound been identified as a degradation product of any environmental contaminants?
A: Yes, this compound has been identified as a transformation product of 8:2 fluorotelomer alcohol (8:2 FTOH) degradation in AFFF-impacted soils under aerobic conditions. [] This finding, along with the identification of other perfluoroalkane-like compounds, points towards potential biological pathways for the degradation of PFAS at contaminated sites.
Q4: How does this compound behave as a modifier in ethylene tri/tetramerization reactions?
A: Studies show that this compound can significantly enhance the activity of a silicon-bridged N,P (PNSiP) ligand/Cr(III) catalyst system for ethylene tri/tetramerization. [] The addition of this compound as a modifier resulted in a remarkable increase in activity, producing higher yields of 1-hexene and 1-octene. [] This effect is attributed to its interaction with trimethylaluminum in the cocatalyst, enhancing the solubility of the Cr(III) catalyst. []
Q5: What are the thermal degradation products of perfluorooctanoic acid (PFOA) under an inert atmosphere, and how does this compound fit into this process?
A: Research indicates that when PFOA is heated above 450°C under a nitrogen atmosphere, it degrades into hydrofluoric acid (HF), carbon dioxide (CO2), and perfluoro-1-heptene. [] Furthermore, increasing the residence time during pyrolysis leads to the formation of additional products, including this compound. [] This suggests that this compound is a secondary product of PFOA thermal degradation.
Q6: What is the environmental fate of this compound?
A: While the provided excerpts don't delve into the specific degradation pathways of this compound, its identification as a product of both 8:2 FTOH and PFOA degradation suggests it can arise from the breakdown of larger fluorinated compounds. [, ] Further research is needed to understand its persistence, potential for bioaccumulation, and overall environmental impact.
Q7: Can this compound be used as a model to study the uptake and transformation of other fluorinated compounds in plants?
A: While not directly addressed in the provided research, the fact that this compound is a product of perfluorophosphinate (PFPiA) metabolism in wheat suggests it could serve as a starting point for investigating the fate of similar fluorinated compounds in plants. [] Understanding how plants metabolize and potentially detoxify this compound could offer insights into the broader behavior of fluorinated substances in agricultural settings.
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